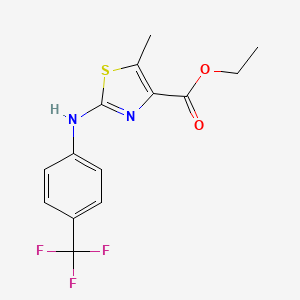

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Description

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative characterized by a trifluoromethyl-substituted phenylamino group at the 2-position and a methyl group at the 5-position of the thiazole ring. Its molecular formula is C₁₄H₁₂F₃N₃O₂S (exact mass: 315.31 g/mol) . The compound is synthesized via condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol, followed by neutralization and recrystallization . Its structural features, including the electron-withdrawing trifluoromethyl group, make it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name |

ethyl 5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)22-13(19-11)18-10-6-4-9(5-7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAPTYHGBSGLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS No. 2197061-93-9) is a thiazole derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the fields of oncology and metabolic disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is , with a molecular weight of 330.33 g/mol. Its predicted boiling point is approximately 431.5 °C, and it exhibits a density of about 1.507 g/cm³ .

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group which enhances its chemical stability and bioactivity. The thiazole ring structure allows for interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester has shown promise in several areas:

Anticancer Activity

Several studies have explored the anticancer properties of thiazole derivatives. For instance, compounds similar to this ester have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antidiabetic Effects

Thiazole derivatives have been investigated for their potential in managing diabetes. In animal models, compounds with similar structures have shown improvements in insulin sensitivity and reductions in blood glucose levels, suggesting a role in the management of Type 2 diabetes mellitus (T2DM). These effects are attributed to their antioxidant properties and ability to reduce inflammation .

Anti-inflammatory Properties

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have suggested that thiazole derivatives can reduce markers of inflammation such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory conditions .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C14H13F3N2O2S |

| Molecular Weight | 330.33 g/mol |

| Boiling Point | ~431.5 °C |

| Density | ~1.507 g/cm³ |

Case Studies

- Anticancer Study : A study involving various thiazole derivatives indicated that compounds similar to this ester significantly inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis pathways mediated by caspase activation .

- Diabetes Management : In a controlled trial with streptozotocin-induced diabetic rats, administration of thiazole derivatives improved metabolic parameters, demonstrating reduced serum glucose levels and enhanced lipid profiles after four weeks of treatment .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Thiazole Analogs

Key Observations:

Substituent Effects on Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.2) compared to methoxy (logP ~2.5) or fluoro (logP ~2.8) analogs, enhancing membrane permeability .

Biological Activity: Nitro-substituted analogs (e.g., 2-nitrophenylamino) exhibit stronger antimicrobial activity due to nitro group redox reactivity . The trifluoromethyl group in the target compound may improve metabolic stability, as seen in kinase inhibitors .

Synthetic Yields : The target compound is synthesized in moderate yields (~60–70%) via a one-step condensation , whereas nitro-substituted analogs require additional purification steps, reducing yields to ~40–50% .

Key Research Findings

Pharmacological Potential

Structural Insights

- X-ray crystallography of related compounds (e.g., brominated thiophene derivatives) reveals that bulky substituents like trifluoromethyl induce steric hindrance, affecting binding pocket interactions .

Preparation Methods

Synthesis of 4-Trifluoromethylphenylamine

The starting material, 4-trifluoromethylphenylamine, is commonly synthesized by reduction of 4-nitrotrifluoromethylbenzene or by direct amination of 4-trifluoromethylchlorobenzene. The reduction can be achieved using catalytic hydrogenation or metal-acid reduction systems.

$$

\text{4-Nitrotrifluoromethylbenzene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-Trifluoromethylphenylamine}

$$

Formation of the Thiazole Core

The thiazole ring is constructed via cyclization of an α-haloketone (such as ethyl 2-chloroacetoacetate) with a thioamide or a related sulfur-containing nucleophile. The 4-trifluoromethylphenylamine is first converted to its corresponding thioamide or sulfonamide, which then reacts with the α-haloketone under basic conditions.

Preparation of p-trifluoromethylbenzenesulfamide:

- React 4-trifluoromethylbenzonitrile with hydrogen sulfide to yield the sulfamide intermediate.

Chlorination of Ethyl Acetoacetate:

- Ethyl acetoacetate is chlorinated using sulfuryl chloride to yield ethyl 2-chloroacetoacetate.

-

- The sulfamide and ethyl 2-chloroacetoacetate are condensed under reflux in a solvent (e.g., toluene, benzene, pyridine, or ethanol) in the presence of sodium carbonate as a base. The reaction is typically run for 3–10 hours, with a molar ratio of 1:1 (or 1:0.8) for the two main reactants, and a sodium carbonate to sulfamide ratio of 1.2–1.5:1.

-

- The reaction mixture is filtered, washed, and dried to isolate the crude product, which is then purified by recrystallization or chromatography.

Purification and Characterization

The final product is purified by standard methods such as recrystallization from ethanol or ethyl acetate, or by column chromatography. Characterization is performed using NMR, IR, MS, and elemental analysis to confirm structure and purity.

Below is a summary table of typical reaction conditions and yields reported for the key steps in the synthesis:

| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Reduction of 4-nitrotrifluoromethylbenzene | H₂, Pd/C or Fe/HCl | Ethanol | 2–4 | 80–90 |

| Preparation of p-trifluoromethylbenzenesulfamide | H₂S, base | Toluene | 3–5 | 70–85 |

| Chlorination of ethyl acetoacetate | SO₂Cl₂ | DCM | 1–2 | 90 |

| Cyclization (thiazole ring formation) | Sulfamide, ethyl 2-chloroacetoacetate, Na₂CO₃, reflux | Toluene/Ethanol | 3–10 | 58–65 |

| Esterification (if needed) | EtOH, H₂SO₄ | Reflux | 1–3 | 85–95 |

Note: The overall yield for the four-step process is approximately 58.4%.

Research Findings and Process Optimization

- The use of sodium carbonate as a base provides effective neutralization and promotes cyclization.

- Choice of solvent (toluene, benzene, pyridine, or ethanol) can influence yield and purity, with toluene and ethanol often preferred for their balance of solubility and ease of removal.

- The process is scalable, with industrial synthesis reporting high yields and minimal environmental impact due to mild conditions and limited use of hazardous reagents.

- The synthetic method is cost-effective, utilizes readily available starting materials, and is suitable for industrial-scale production.

Summary Table: Key Parameters

| Parameter | Value/Range |

|---|---|

| Molar ratio (main reactants) | 1:1 to 1:0.8 |

| Molar ratio (base:sulfamide) | 1.2–1.5:1 |

| Reaction temperature | Reflux (typically 80–120°C) |

| Reaction time | 3–10 hours |

| Overall yield | 58.4% |

Q & A

Q. What are the standard synthetic protocols for preparing 5-methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via a Hantzsch thiazole reaction. A general procedure involves reacting 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in absolute ethanol under reflux (5–6 hours). Neutralization with potassium carbonate precipitates the product, which is recrystallized from ethanol . Key variables affecting yield include stoichiometric ratios (e.g., 1:1.5 molar ratio of thiourea to chloroacetoacetate), solvent purity, and reaction temperature (optimized at 80–90°C). Contaminants from incomplete purification can lead to reduced yields, necessitating careful washing with water and ethanol .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

- IR spectroscopy : Look for absorption bands at ~1700 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-F stretch from the trifluoromethyl group).

- ¹H NMR : Signals at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.2–4.4 ppm (quartet, CH₂ of ethyl ester), and δ 6.8–7.8 ppm (aromatic protons from the 4-trifluoromethylphenyl group).

- Elemental analysis : Validate C, H, N, and S percentages within ±0.3% of theoretical values . Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane = 1:3) is recommended to confirm purity and individuality .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar thiazole derivatives?

Discrepancies in activity (e.g., antimicrobial vs. antifungal efficacy) often arise from minor structural variations. For example:

- Substituent position : 2,4-Dimethoxyphenyl vs. 3,4-dimethoxyphenyl groups alter electron density and steric effects, impacting target binding .

- Ester vs. acid forms : Carboxylic acid derivatives may exhibit higher solubility but lower membrane permeability compared to esters . Methodological approach : Perform comparative molecular docking studies (e.g., using AutoDock Vina) to analyze interactions with target enzymes (e.g., fungal CYP51). Validate with in vitro assays under standardized conditions (e.g., CLSI M38 guidelines for antifungal testing) .

Q. What computational strategies are effective for predicting acute toxicity and ADMET properties of this compound?

- GUSAR : This online tool predicts acute toxicity (LD₅₀) using QSAR models trained on structural fragments. Input SMILES strings to compare toxicity with analogs (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid esters show LD₅₀ ~500 mg/kg) .

- SwissADME : Predict bioavailability, blood-brain barrier permeability, and CYP450 inhibition. The trifluoromethyl group may enhance metabolic stability but increase hepatotoxicity risk due to fluorine accumulation .

Q. How can researchers optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Ester hydrolysis : Treat the ethyl ester with NaOH in ethanol/water (1:1) at 60°C to obtain the carboxylic acid derivative. Monitor pH (target = 1–2) during acidification to prevent side reactions .

- Hydrazide formation : React the ester with hydrazine hydrate (1:1.5 molar ratio) in ethanol under reflux to generate carbohydrazide intermediates, which are precursors for heterocyclic scaffolds (e.g., thiadiazoles) .

Data Analysis and Experimental Design

Q. What strategies mitigate variability in biological assay results when testing this compound?

- Positive controls : Use fluconazole (antifungal) or ciprofloxacin (antibacterial) to benchmark activity.

- Replicate design : Perform triplicate experiments with independent synthetic batches to account for purity variations (e.g., >95% by HPLC).

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish significant activity differences (p < 0.05) between derivatives .

Q. How do electronic effects of the 4-trifluoromethylphenyl group influence reactivity in downstream transformations?

The -CF₃ group is strongly electron-withdrawing, which:

- Reduces nucleophilicity at the thiazole nitrogen, limiting alkylation or acylation reactions.

- Enhances stability of intermediates in SNAr reactions (e.g., substitution at the 5-position requires activating groups like nitro or cyano) . Experimental validation : Use Hammett constants (σₘ = 0.43 for -CF₃) to predict reaction rates in substituent-dependent transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.